N,N-diethyl-2-(4-methylphenyl)quinoline-4-carboxamide
Overview
Description
N,N-diethyl-2-(4-methylphenyl)quinoline-4-carboxamide: is a synthetic organic compound belonging to the quinoline family It is characterized by the presence of a quinoline core substituted with a diethylamino group and a 4-methylphenyl group at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N,N-diethyl-2-(4-methylphenyl)quinoline-4-carboxamide typically begins with the preparation of the quinoline core. This can be achieved through various methods, including the Pfitzinger reaction, Skraup synthesis, or Friedländer synthesis.
Reaction Conditions: The quinoline core is then functionalized by introducing the diethylamino and 4-methylphenyl groups. This can be done through nucleophilic substitution reactions, where appropriate reagents and catalysts are used to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-diethyl-2-(4-methylphenyl)quinoline-4-carboxamide can undergo oxidation reactions, leading to the formation of quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield various reduced forms, such as tetrahydroquinolines. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced with other functional groups. Reagents like alkyl halides or acyl chlorides are commonly employed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry:
Catalysis: N,N-diethyl-2-(4-methylphenyl)quinoline-4-carboxamide can be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Material Science: This compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine:
Antibacterial Agents: Research indicates that derivatives of this compound exhibit significant antibacterial activity, making them potential candidates for new antibiotic development.
Anticancer Agents: Some studies suggest that this compound and its derivatives may have anticancer properties, targeting specific cancer cell lines.
Industry:
Dyes and Pigments: The compound’s quinoline core makes it suitable for use in the synthesis of dyes and pigments with desirable properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, the compound may interfere with cell division processes, leading to apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
- N,N-diethyl-2-(3-methylphenyl)quinoline-4-carboxamide
- N,N-diethyl-2-(4-chlorophenyl)quinoline-4-carboxamide
- N,N-diethyl-2-(4-methoxyphenyl)quinoline-4-carboxamide
Comparison:
- N,N-diethyl-2-(4-methylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different levels of activity in antibacterial and anticancer assays, highlighting the importance of the substituent’s nature and position on the quinoline core.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N,N-diethyl-2-(4-methylphenyl)quinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-4-23(5-2)21(24)18-14-20(16-12-10-15(3)11-13-16)22-19-9-7-6-8-17(18)19/h6-14H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWNIBKHXKWOEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70980360 | |
Record name | N,N-Diethyl-2-(4-methylphenyl)quinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70980360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6379-56-2 | |
Record name | N,N-Diethyl-2-(4-methylphenyl)quinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70980360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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